2-(Hydroxyimino)-1-phenylpentane-1,3-dione
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Overview
Description
2-(Hydroxyimino)-1-phenylpentane-1,3-dione is an organic compound with a unique structure that includes both hydroxyimino and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-1-phenylpentane-1,3-dione typically involves the reaction of substituted malonic esters with nitrosating agents. One common method is the nitrosation oximation of substituted malonic esters . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)-1-phenylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the hydroxyimino group to other functional groups.
Substitution: The phenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-(Hydroxyimino)-1-phenylpentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Hydroxyimino)-1-phenylpentane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxyimino derivatives and phenyl-substituted compounds. Examples are:
- Ethyl cyanohydroxyiminoacetate
- Methyl 2-hydroxyimino-3-phenyl-propionate
Uniqueness
2-(Hydroxyimino)-1-phenylpentane-1,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(E)-1-hydroxy-2-nitroso-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C11H11NO3/c1-2-9(13)10(12-15)11(14)8-6-4-3-5-7-8/h3-7,14H,2H2,1H3/b11-10+ |
InChI Key |
WUCYJAMDMQEJCU-ZHACJKMWSA-N |
Isomeric SMILES |
CCC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=O |
Canonical SMILES |
CCC(=O)C(=C(C1=CC=CC=C1)O)N=O |
Origin of Product |
United States |
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